molecular formula C13H17FN2O B5362768 N-(3-fluorophenyl)azepane-1-carboxamide

N-(3-fluorophenyl)azepane-1-carboxamide

Cat. No.: B5362768
M. Wt: 236.28 g/mol
InChI Key: ARTIUMHVYNDLSY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring linked to a 3-fluorophenyl group via a carboxamide bridge.

Properties

IUPAC Name

N-(3-fluorophenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTIUMHVYNDLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)azepane-1-carboxamide typically involves the reaction of 3-fluoroaniline with azepanone under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-fluorophenyl)azepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts biological activity. For example, piperidinoethylesters of alkoxyphenylcarbamic acids demonstrate that 3- and 4-substituted analogs exhibit higher inhibitory activity on photosynthesis compared to 2-substituted derivatives . Similarly, in azepane carboxamides:

  • N-(4-Aminophenyl)azepane-1-carboxamide (): The para-amino group introduces hydrogen-bonding capability, which may increase solubility but reduce metabolic stability relative to the fluorine substituent.

Substituent Type and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
N-(3-fluorophenyl)azepane-1-carboxamide 3-Fluoro C₁₃H₁₅FN₂O 234.27 (estimated) Moderate lipophilicity, electronegative
N-(4-ethoxyphenyl)-2-(3-fluorophenyl)azepane-1-carboxamide 4-Ethoxy, 3-Fluoro C₂₁H₂₃FN₂O₂ 366.42 High lipophilicity, extended alkyl chain
N-(4-Aminophenyl)azepane-1-carboxamide 4-Amino C₁₃H₁₉N₃O 233.31 Polar, hydrogen-bond donor
N-(3-chloro-4-methylphenyl)-1-azepanecarboxamide 3-Chloro, 4-Methyl C₁₄H₁₉ClN₂O 266.77 Steric bulk, halogenated
N-(3-aminophenyl)azepane-1-carboxamide 3-Amino C₁₃H₁₉N₃O 233.31 Meta-polar substituent
  • Fluorine vs.
  • Amino vs. Alkoxy Groups: Amino groups () increase solubility but may lead to faster metabolic clearance compared to alkoxy or halogenated derivatives .

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